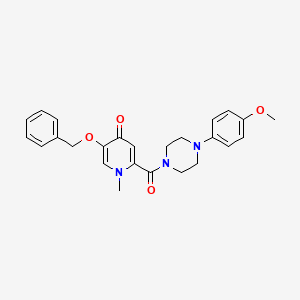
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a highly specialized chemical entity used in various research and industrial applications. This compound, with a complex structure combining a pyridinone ring and a piperazine moiety, exhibits unique properties that make it valuable in scientific studies and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one typically involves a multi-step process:
Formation of the Pyridinone Core: : The pyridinone ring is synthesized through cyclization reactions involving precursors like β-keto esters and amines.
Attachment of the Piperazine Moiety: : The 4-methoxyphenylpiperazine component is introduced via nucleophilic substitution reactions.
Introduction of the Benzyloxy Group: : The benzyloxy group is added through etherification reactions using benzyl halides.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized conditions, such as precise temperature control and reagent ratios, are crucial for the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: : Reduction reactions can target the pyridinone ring, leading to the formation of dihydropyridinone analogs.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation Products: : Benzoic acid derivatives.
Reduction Products: : Dihydropyridinone analogs.
Substitution Products: : Piperazine derivatives with varying substituents.
Applications De Recherche Scientifique
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one has diverse applications in scientific research:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including potential therapeutic effects on neurological and cardiovascular systems.
Industry: : Utilized in the production of specialized materials and as a chemical intermediate in various processes.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with specific molecular targets:
Molecular Targets: : It may bind to receptor proteins or enzymes, altering their activity.
Pathways Involved: : The compound can influence signaling pathways such as the cAMP/PKA pathway or the MAPK/ERK pathway, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one: : Lacks the benzyloxy group, resulting in different chemical and biological properties.
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-pyridin-4(1H)-one: : Lacks the methyl group, which affects its reactivity and interactions.
Uniqueness
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one stands out due to its unique combination of functional groups, which endows it with distinct physicochemical properties and biological activities that are not observed in its structural analogs. Its versatility makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-26-17-24(32-18-19-6-4-3-5-7-19)23(29)16-22(26)25(30)28-14-12-27(13-15-28)20-8-10-21(31-2)11-9-20/h3-11,16-17H,12-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJTVKCVFHFDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine](/img/structure/B2765401.png)
![8-[(3-methylphenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765402.png)
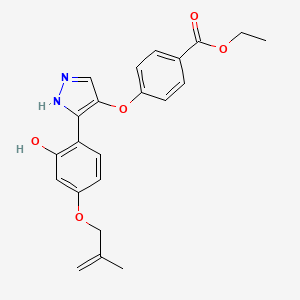
![Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/new.no-structure.jpg)
![N-(4-BROMO-2-FLUOROPHENYL)-2-[8-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL]ACETAMIDE](/img/structure/B2765408.png)
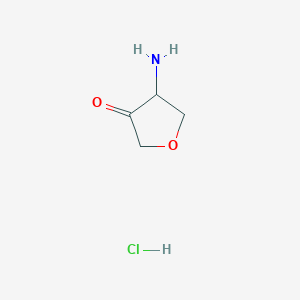
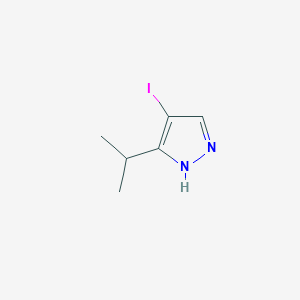
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2765414.png)
![(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2765416.png)
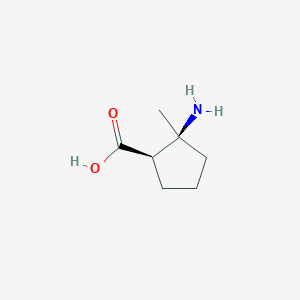
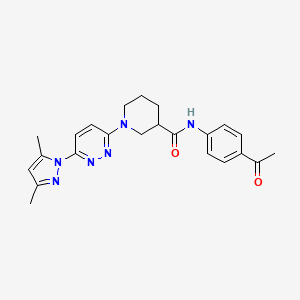

![7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765421.png)
